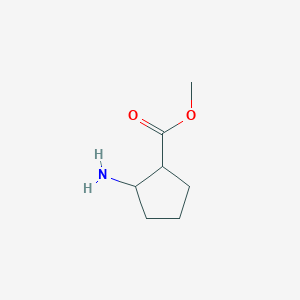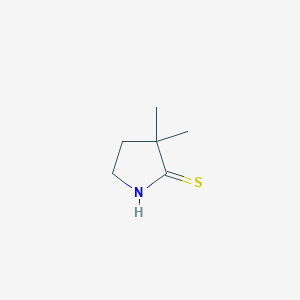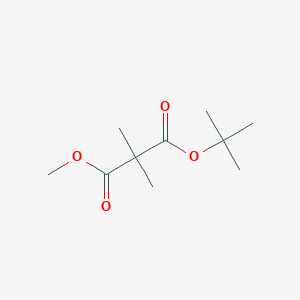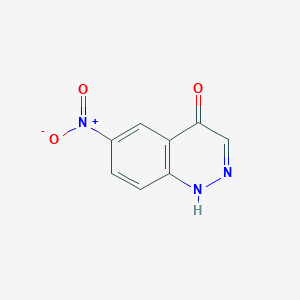
chromium(3+);propan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
chromium(3+);propan-2-olate is a chemical compound formed by the combination of three molecules of 2-propanol and one chromium(3+) ion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);propan-2-olate typically involves the reaction of chromium(III) chloride with 2-propanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the chromium ion. The mixture is heated to facilitate the reaction, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
chromium(3+);propan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium(VI) compounds.
Reduction: It can be reduced back to chromium(III) compounds.
Substitution: The 2-propanol ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7).
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2).
Substitution Reagents: Various organic ligands and solvents.
Major Products Formed
Oxidation: Chromium(VI) oxide (CrO3).
Reduction: Chromium(III) hydroxide (Cr(OH)3).
Substitution: Complexes with different organic ligands.
Scientific Research Applications
chromium(3+);propan-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chromium(3+);propan-2-olate involves the interaction of the chromium ion with various molecular targets. The chromium ion can undergo redox reactions, altering its oxidation state and affecting the surrounding chemical environment. This redox activity is crucial for its catalytic properties and its role in biological systems .
Comparison with Similar Compounds
Similar Compounds
Chromium(III) chloride (CrCl3): A common chromium(III) compound used in various applications.
Chromium(III) acetate (Cr(C2H3O2)3): Another chromium(III) compound with similar properties.
Chromium(III) nitrate (Cr(NO3)3): Used in similar applications but with different reactivity and solubility properties.
Uniqueness
chromium(3+);propan-2-olate is unique due to its specific combination of 2-propanol ligands and chromium(3+) ion, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
31087-39-5 |
|---|---|
Molecular Formula |
C9H21CrO3 |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
chromium(3+);propan-2-olate |
InChI |
InChI=1S/3C3H7O.Cr/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 |
InChI Key |
BAGFIDQDYVAODN-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cr+3] |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cr+3] |
Key on ui other cas no. |
31087-39-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)
![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)

![2'-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B1602137.png)



![Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1602141.png)



